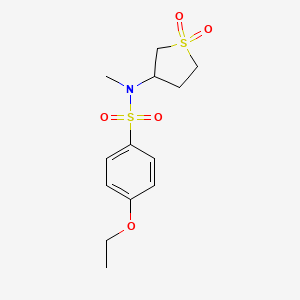

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzene-1-sulfonamide

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,1-dioxothiolane (sulfolane) ring linked to a 4-ethoxy-N-methyl-substituted benzene sulfonamide. Its molecular formula is inferred as C₁₄H₁₉NO₅S₂, with a molecular weight of approximately 345.44 g/mol.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S2/c1-3-19-12-4-6-13(7-5-12)21(17,18)14(2)11-8-9-20(15,16)10-11/h4-7,11H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROXNDSLJCLYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-ethoxy-N-methylbenzene-1-sulfonamide with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may require catalysts such as palladium or nickel and specific solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its use as a pharmaceutical intermediate or as a potential therapeutic agent.

Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiolane ring may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

- N-Ethyl Analog (CAS 874788-02-0): The compound N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide (C₁₄H₂₁NO₅S₂, MW 347.5 g/mol) replaces the methyl group with an ethyl group on the sulfonamide nitrogen.

- Adamantane Carboxamide Analog (CAS 898413-14-4): N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide (C₁₇H₂₇NO₃S, MW 325.47 g/mol) replaces the benzene sulfonamide with an adamantane carboxamide. The rigid adamantane moiety enhances lipophilicity, suggesting applications in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .

Substituent Variations on the Aromatic Ring

- The smaller methoxy substituent reduces steric hindrance and electron-donating effects, which may influence binding affinity to target proteins .

4-Ethoxy-N-ethylbenzene Sulfonamide (CAS 874788-02-0) :

This analog combines both ethyl substitution on nitrogen and ethoxy on the benzene ring, highlighting cumulative effects on solubility and pharmacokinetics .

Core Structural Modifications

Pyrazole Carboxamide Derivatives (e.g., CAS 1019099-98-9) :

Compounds like 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide (C₂₀H₁₈FN₃O₃S, MW 399.44 g/mol) replace the benzene sulfonamide with a pyrazole-carboxamide scaffold. The fluorine and phenyl groups introduce electronegative and hydrophobic interactions, likely targeting enzymes or receptors distinct from sulfonamide-based compounds .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Ethoxy groups (electron-donating) may enhance resonance stabilization of the sulfonamide moiety compared to methoxy or halogenated analogs, affecting interactions with biological targets .

- Biological Activity : Sulfonamide-containing indazoles (e.g., ) demonstrate antiproliferative activity, implying that the target compound’s sulfonamide group could be leveraged in anticancer drug design .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its sulfonamide functional group, which is known for various pharmacological activities. The structural formula is given by:

Key Properties:

- Molecular Weight: 273.34 g/mol

- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. This compound exhibits significant activity against various bacterial strains. In vitro studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions.

Antifungal Activity

Recent studies have also explored the antifungal properties of this compound. The following table summarizes its efficacy against selected fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

The compound shows moderate antifungal activity, suggesting potential use in treating fungal infections.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleotide synthesis, ultimately leading to bacterial cell death.

Case Studies

Case Study 1: Efficacy in Animal Models

In a study involving murine models infected with Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The survival rate of treated animals was markedly higher, indicating the compound's potential as a therapeutic agent.

Case Study 2: Synergistic Effects

Research has indicated that combining this sulfonamide with conventional antibiotics like penicillin enhances antibacterial efficacy. For instance, the combination therapy showed a synergistic effect against resistant strains of E. coli, reducing MIC values by up to 50%.

Toxicological Profile

While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary toxicological assessments indicate:

| Toxicity Parameter | Observations |

|---|---|

| Acute Toxicity | Low toxicity observed in animal studies |

| Mutagenicity | No significant mutagenic effects noted |

| Organ Toxicity | Mild hepatotoxicity at high doses |

These findings suggest that while the compound has therapeutic potential, careful consideration of dosing and monitoring for adverse effects is necessary.

Q & A

Q. What are the recommended synthetic routes for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves sulfonylation of the thiolane moiety followed by alkylation or ethoxy substitution. Key reagents include sulfonyl chlorides for sulfonamide formation and ethoxide bases for introducing the ethoxy group. Optimization requires controlling temperature (e.g., 0–25°C for sulfonylation) and solvent polarity (e.g., DMF or THF). For example, oxidation of the thiolane group to the 1,1-dioxo derivative can be achieved using hydrogen peroxide or potassium permanganate under acidic conditions . Reaction yields improve with slow reagent addition and inert atmospheres to prevent side reactions.

Q. What spectroscopic techniques are most effective for characterizing the sulfonamide and thiolane moieties?

- Methodological Answer :

- NMR : H and C NMR identify the ethoxy group (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH) and sulfonamide protons (δ 7.5–8.2 ppm for aromatic protons). The thiolane-dioxo group shows distinct sulfur-related deshielding effects .

- FT-IR : Strong S=O stretches at 1150–1300 cm confirm sulfonyl groups, while C-S vibrations appear at 600–800 cm .

- X-ray Crystallography : Resolves stereochemistry and bond lengths, critical for confirming the thiolane-dioxo conformation .

Q. What are the key solubility and stability parameters influencing experimental design with this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) show degradation above 40°C or in strongly acidic/basic conditions .

- Handling : Store under nitrogen at −20°C to prevent oxidation of the thiolane-dioxo group. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for sulfonamide derivatization. For example, ICReDD’s reaction path search algorithms combine quantum chemistry and machine learning to screen substituents at the thiolane or benzene rings, reducing trial-and-error synthesis. Computational workflows prioritize derivatives with lower activation energies (ΔG‡ < 25 kcal/mol) and higher thermodynamic stability (ΔG < 0) . Table 1 : Computational vs. Experimental Yield Comparison

| Derivative | Predicted ΔG‡ (kcal/mol) | Experimental Yield (%) |

|---|---|---|

| -NO | 22.3 | 78 |

| -CF | 27.1 | 42 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Assay Conditions : Varying pH or salt concentrations alter sulfonamide protonation and target binding. Standardize buffers (e.g., PBS pH 7.4) and include negative controls (e.g., sulfamethoxazole) .

- Cell Line Variability : Use isogenic cell lines to isolate compound-specific effects. For example, contradictory cytotoxicity data in E. coli vs. S. aureus may reflect differences in membrane permeability .

- Data Normalization : Report IC/EC values relative to internal standards (e.g., ATP levels for viability assays) .

Q. How do molecular docking studies contribute to understanding the compound’s enzyme interactions?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) model the sulfonamide’s binding to targets like carbonic anhydrase or cyclooxygenase-2. Key steps:

Protein Preparation : Remove water molecules and add hydrogens (e.g., using PyMOL).

Grid Setup : Focus on active sites (e.g., Zn in carbonic anhydrase).

Pose Scoring : Rank poses by binding energy (ΔG < −8 kcal/mol suggests strong inhibition).

Results correlate with experimental IC values, but discrepancies arise from solvation effects—include explicit water molecules in MD simulations for accuracy .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : Disagreements may stem from solvent effects (polar aprotic vs. protic) or leaving group ability. For example:

- Polar Aprotic Solvents (DMF) : Favor SN2 mechanisms, producing inversion products.

- Protic Solvents (MeOH) : Promote SN1 pathways, leading to racemization.

Replicate disputed reactions under controlled conditions (e.g., anhydrous DMF, 60°C) and characterize products via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.